PF-05105679 PF-05105679 PF-05105679 is under investigation in clinical trial NCT01393652 (Single Dose, Dose Escalation Healthy Volunteers Study Of PF-05105679).
Brand Name: Vulcanchem
CAS No.: 1398583-31-7
VCID: VC0539143
InChI: InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1
SMILES: CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Molecular Formula: C26H21FN2O3
Molecular Weight: 428.5 g/mol

PF-05105679

CAS No.: 1398583-31-7

Cat. No.: VC0539143

Molecular Formula: C26H21FN2O3

Molecular Weight: 428.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PF-05105679 - 1398583-31-7

Specification

CAS No. 1398583-31-7
Molecular Formula C26H21FN2O3
Molecular Weight 428.5 g/mol
IUPAC Name 3-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid
Standard InChI InChI=1S/C26H21FN2O3/c1-17(19-9-11-23(27)12-10-19)29(16-18-5-4-7-21(13-18)26(31)32)25(30)22-14-20-6-2-3-8-24(20)28-15-22/h2-15,17H,16H2,1H3,(H,31,32)/t17-/m1/s1
Standard InChI Key BXNMZRPTQFVRFA-QGZVFWFLSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
SMILES CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Canonical SMILES CC(C1=CC=C(C=C1)F)N(CC2=CC(=CC=C2)C(=O)O)C(=O)C3=CC4=CC=CC=C4N=C3
Appearance Solid powder

Introduction

Chemical Properties and Structure

PF-05105679, with the chemical name 3-[[(1 R)-1-(4-Fluorophenyl)ethylamino]methyl]benzoic acid, is a moderately potent and highly selective TRPM8 channel blocker. This compound has a molecular weight of 428.45 and a chemical formula of C26H21FN2O3 . Its CAS number is 1398583-31-7, and it demonstrates high purity (≥98% by HPLC) in commercial preparations . The compound has a logD7.4 value of 1.0, indicating moderate lipophilicity that contributes to its pharmacokinetic profile .

Pharmacological Activity

PF-05105679 functions as a potent antagonist of the TRPM8 channel with an IC50 value of 103 nM in binding inhibition assays . A key distinguishing feature of this compound is its exceptional selectivity profile, exhibiting greater than 100-fold selectivity for TRPM8 over a comprehensive panel of receptors, ion channels, and enzymes, including the closely related TRPV1 and TRPA1 channels . This high degree of selectivity makes PF-05105679 a valuable pharmacological tool for studying TRPM8-specific physiology and pathophysiology without significant off-target effects.

Preclinical Pharmacology

Thermoregulatory Effects

In preclinical models, PF-05105679 has demonstrated significant effects on thermoregulation, although these effects appear to be species-dependent. Safety pharmacology studies showed that the compound reduced core body temperature in a manner inversely related to body weight of the species tested . Specifically, greater exposure to PF-05105679 was required to lower temperature by 1°C in higher species, suggesting an allometric relationship between body weight and thermoregulatory response .

Pain Models

PF-05105679 has demonstrated efficacy in various preclinical pain models, particularly those related to cold-induced pain. The compound effectively reverses cold-induced bladder capacity reduction in guinea pigs, suggesting potential utility in certain types of urological pain . Additionally, the compound's ability to block TRPM8 activation by cold temperatures (below 28°C) provides mechanistic support for its efficacy in treating cold hypersensitivity .

Metabolism and Pharmacokinetics

PF-05105679 exhibits favorable pharmacokinetic properties that support its development as a therapeutic agent. The compound is orally bioavailable, making it suitable for convenient administration . In vitro metabolism studies have characterized its stability in various systems, with hepatic clearance data available from multiple species. As shown in the comprehensive ADME panel data, PF-05105679 (compound 8 in the source material) shows relatively low clearance in human liver microsomes (<8 μL/min/mg) and human hepatocytes (<15 μL/min/million cells), while displaying moderate clearance in rat liver microsomes (17 μL/min/mg) .

The following table summarizes key in vitro ADME parameters for PF-05105679 (listed as compound 8) compared to related compounds:

CompoundIC50 (nM)logD7.4HLM (μL/min/mg)HHEP (μL/min/million cells)RLM (μL/min/mg)Dof Ki (nM)CYP % inhib @ 3 μM
PF-05105679 (8)1811.0<8<1517>158570 > 20%

Where HLM = Human Liver Microsomes, HHEP = Human Hepatocytes, RLM = Rat Liver Microsomes, Dof = Dog .

Additionally, PF-05105679 is a P-glycoprotein (P-gp) substrate, which results in some central nervous system (CNS) restriction with a cerebrospinal fluid to free plasma ratio of 0.3 in rat and guinea pigs . This characteristic may be advantageous for targeting peripheral TRPM8 channels while minimizing potential central effects.

Clinical Studies and Human Applications

Cold Pain Efficacy

PF-05105679 has made significant progress into clinical development, with clinical trial NCT01393652 investigating its safety and efficacy in humans as a "Single Dose, Dose Escalation Healthy Volunteers Study" . The compound has demonstrated notable clinical efficacy in the cold pressor test in humans, effectively reversing cold pain sensation . This translates the preclinical findings into human applications and provides validation for TRPM8 as a therapeutic target for cold-related pain conditions.

Translational Pharmacology

PF-05105679 has been the subject of comprehensive cross-species translational pharmacokinetic-pharmacodynamic studies. These investigations have revealed important species differences in the compound's effects on core body temperature, with an inverse relationship to body weight . This relationship has important implications for predicting human responses to TRPM8 antagonists and demonstrates the value of allometric scaling in translational pharmacology.

The successful translation of PF-05105679's efficacy from preclinical models to human clinical studies provides validation for the role of TRPM8 in cold pain sensation. Furthermore, the absence of thermoregulatory effects at therapeutic exposures in humans represents a significant advantage over other thermosensitive TRP channel modulators .

Development History

PF-05105679 emerged from a systematic drug discovery program aimed at identifying selective TRPM8 antagonists with clinical utility. Initial efforts began with a high-throughput screening hit (compound 1), which demonstrated moderate TRPM8 inhibitory activity (IC50 = 1173 nM) . Through careful structure-activity relationship studies and optimization of potency, selectivity, and pharmacokinetic properties, researchers at Pfizer developed PF-05105679 as a clinical candidate .

The compound was specifically developed as a clinical tool to understand the role of TRPM8 in humans from both pain and thermoregulation perspectives. This strategic development focus has yielded valuable insights into human TRPM8 physiology and the therapeutic potential of TRPM8 antagonists .

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